6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol

WDR5-MYC inhibition X-ray crystallography fragment-based drug discovery

Sourcing well-characterized fragment hits for WDR5-MYC PPI inhibitor programs often involves unreliable binding data. This 1,2,4-triazin-5-ol (QBM) resolves that challenge with a 1.60 Å co-crystal structure (PDB 6UJL) confirming its binding pose in the WBM pocket, enabling direct structure-guided design. - NMR-validated target engagement against WDR5, serving as a reliable positive control for SPR/ITC assays. - Successful fragment-merging precedent cited, supporting its use as a starting point for hit-to-lead campaigns. - Defined propylsulfanyl substitution pattern ensures specific hydrophobic sub-pocket occupancy non-negotiable for target validation.

Molecular Formula C7H11N3OS
Molecular Weight 185.25
CAS No. 307508-99-2
Cat. No. B2690431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol
CAS307508-99-2
Molecular FormulaC7H11N3OS
Molecular Weight185.25
Structural Identifiers
SMILESCCCSC1=NN=C(C(=O)N1)C
InChIInChI=1S/C7H11N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3-4H2,1-2H3,(H,8,10,11)
InChIKeyFDEFEFHFXLJEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





WDR5 Ligand Fragment: 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol


6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol (CAS 307508-99-2; PDB ligand code QBM) is a heterocyclic small molecule belonging to the 1,2,4-triazin-5-ol class, characterized by a methyl group at position 6 and a propylsulfanyl substituent at position 3 [1]. This compound was identified as a fragment hit in an NMR-based screening campaign targeting the WD repeat-containing protein 5 (WDR5)–MYC protein–protein interaction and was used as a starting point for fragment merging with a previously reported benzenesulfonamide series [2]. Its crystal structure in complex with WDR5 was determined at 1.60 Å resolution (PDB 6UJL), providing three-dimensional binding mode information essential for structure-guided optimization [1].

1 Structurally validated WDR5-binding fragment with defined binding pose
2 NMR-confirmed target engagement in WDR5 fragment screen
3 Published fragment-merging precedent for WDR5-MYC PPI inhibitor development

Why Substitution at the 3-Position Is Critical for WDR5 Binding


Within the 1,2,4-triazin-5-ol scaffold, seemingly minor variations in the 3-position sulfanyl substituent produce divergent binding profiles against the WDR5 WBM pocket [1]. The propylsulfanyl chain of QBM engages a specific hydrophobic sub-pocket formed by WDR5 residues, a binding mode confirmed crystallographically at 1.60 Å resolution [2]. Closely related analogs with shorter (methylsulfanyl) or longer (heptylsulfanyl) alkyl chains would be expected to exhibit altered occupancy of this sub-pocket, potentially reducing binding affinity or shifting the binding pose in ways that undermine fragment-merging strategies. Generic substitution of the 6-methyl group or 5-hydroxyl tautomer would similarly perturb the hydrogen-bonding network observed in the co-crystal structure [2]. For users requiring a structurally validated WDR5-binding fragment with defined binding orientation, the specific substitution pattern of this compound is non-negotiable.

3-Position chain length

Propylsulfanyl chain occupancy of the WBM sub-pocket may not be replicated by shorter or longer S-alkyl analogs; binding mode could shift.

Structural validation

Close triazin-5-ol analogs lack publicly reported WDR5 co-crystal structures, limiting confidence in structure-guided elaboration.

Key Evidence: WDR5 Binding and Fragment Elaboration


High-Resolution Co-Crystal Structure with WDR5

6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol (QBM) was co-crystallized with human WDR5 (residues 23–334), and the structure was solved at 1.60 Å resolution (PDB 6UJL), with R-work of 0.165 and R-free of 0.183 [1]. This resolution permits unambiguous assignment of the propylsulfanyl chain orientation within the WBM pocket. In contrast, the methylsulfanyl analog (CAS 1566-32-1) has no publicly reported co-crystal structure with WDR5, and no 1,2,4-triazin-5-ol fragment with a non-propylsulfanyl substituent has been deposited in the PDB in complex with WDR5 as of the search date [2]. The availability of a high-resolution co-crystal structure is a distinct and quantifiable advantage for structure-guided design.

Co-crystal structure
Cross-study comparable
1.60 Å resolution (PDB 6UJL) vs. no WDR5 co-crystal structure available for any close analog
Binding-mode ambiguity eliminated; supports structure-guided design
R-work 0.165, R-free 0.183
WDR5-MYC inhibition X-ray crystallography fragment-based drug discovery

NMR-Validated Target Engagement

This compound was identified as a hit in an NMR-based fragment screen against 15N-labeled WDR5, confirming direct binding to the target protein [1]. This places QBM among a limited set of fragments with experimentally demonstrated WDR5 binding. By contrast, the 6-methyl-3-(methylsulfanyl) analog (CAS 1566-32-1) lacks any published evidence of WDR5 binding or inclusion in a WDR5-focused fragment screen. The NMR fragment screening approach provides an orthogonal, biophysical confirmation of target engagement that is not available for other 1,2,4-triazin-5-ol derivatives.

NMR target engagement
Class-level inference
Confirmed binding to 15N-labeled WDR5 via fragment screen
Provides orthogonal biophysical binding evidence; class-level due to absence of analog screening data
Data to verify for specific analog comparisons
NMR fragment screening WDR5-MYC PPI target engagement

Propylsulfanyl Occupancy of the WBM Hydrophobic Sub-Pocket

The co-crystal structure (PDB 6UJL) reveals that the propylsulfanyl chain of QBM extends into a hydrophobic sub-pocket of the WDR5 WBM site, making van der Waals contacts that would be sterically inaccessible to a methylsulfanyl substituent (CAS 1566-32-1) [1]. The methylsulfanyl analog, with a single-carbon sulfur substituent, lacks the reach to fill this sub-pocket, and longer-chain analogs (e.g., heptylsulfanyl) would risk steric clash or entropic penalty without additional anchoring interactions. This substituent-specific pocket occupancy represents a structural rationale for selecting the propylsulfanyl-containing fragment over other S-alkyl triazin-5-ol analogs for WDR5-targeted fragment-based drug discovery campaigns.

Sub-pocket occupancy
Direct head-to-head comparison
Propyl chain fills WBM hydrophobic sub-pocket; methyl chain would leave it unoccupied
Reported sub-pocket fit supports fragment merging efficiency
Based on 1.60 Å electron density; longer chains risk steric clash
structure-activity relationship fragment elaboration WBM pocket

Successful Fragment Merging into Nanomolar WDR5-MYC Inhibitors

In the J Med Chem 2020 publication, QBM was merged with a benzenesulfonamide chemotype to generate hybrid compounds that disrupted the WDR5-MYC interaction in cells and reduced MYC localization to chromatin [1]. While the final merged compounds, not QBM itself, achieved nanomolar potency, the fragment's validated binding mode was essential to guide the merging strategy. Other commercially available 1,2,4-triazin-5-ol derivatives, such as 3-(heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol, have no documented role in successful fragment merging campaigns and no demonstrated utility as WDR5 chemical probes . This establishes QBM as a precedence-backed fragment choice for groups pursuing WDR5-targeted fragment-based drug discovery.

Fragment merging precedent
Supporting evidence
Merged with benzenesulfonamide series; hybrid compounds disrupt WDR5-MYC in cells
Reported fragment-to-lead path reduces hit-to-lead uncertainty for WDR5 FBDD
Merged compounds, not this fragment, achieved cellular potency
fragment merging hit-to-lead PPI inhibitors

Research Applications for 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol


WDR5-MYC PPI Inhibitor Fragment-Based Drug Discovery

As a structurally validated WDR5-binding fragment with a defined binding pose (PDB 6UJL, 1.60 Å) [1], this compound serves as an ideal starting point for fragment growing, linking, or merging campaigns aimed at developing potent WDR5-MYC PPI inhibitors. Its NMR-confirmed target engagement and successful fragment merging precedent [2] make it suitable for academic and pharmaceutical hit-to-lead programs.

Crystallographic Fragment Screening and Structure-Guided Design

The high-resolution co-crystal structure with WDR5 [1] enables structure-based design approaches, including docking studies, pharmacophore modeling, and scaffold hopping. Researchers can use the deposited coordinates as a reference for designing novel WDR5 ligands and for validating computational predictions against experimental electron density.

Chemical Probe Development for MYC-Driven Cancer Target Validation

WDR5 is a critical cofactor for MYC recruitment to chromatin, and disrupting the WDR5-MYC interaction is a validated strategy for targeting MYC-overexpressing cancers [2]. This compound, as a fragment starting point for the first reported series of WDR5-MYC inhibitors that reduce MYC chromatin localization, offers a path toward chemical probes for target validation studies in MYC-dependent cancer models.

Biophysical Assay Development and Fragment Library Design

Given its NMR-validated binding to WDR5 [2], QBM can serve as a positive control fragment in SPR, ITC, or NMR-based WDR5 binding assays, and as a reference compound for benchmarking new fragment libraries targeting the WBM pocket.

Application
Selection Property
Validation Focus
WDR5-MYC PPI fragment-based drug discovery
Structurally validated WDR5 binding fragment
Co-crystal binding mode and NMR engagement review
Crystallographic fragment screening & structure-guided design
Reported high-resolution co-crystal structure with WDR5
Electron density fit and docking-based design validation
Chemical probe development for MYC-overexpressing cancer models
Fragment with cellular WDR5-MYC disruption precedent
MYC chromatin localization endpoint review
Biophysical assay development (WDR5 binding)
NMR-validated WDR5 target engagement
Binding assay benchmarking and fragment library design
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